molecular formula C27H36N10O10 B021965 Extracellular Death Factor CAS No. 960129-66-2

Extracellular Death Factor

Cat. No. B021965
CAS RN: 960129-66-2
M. Wt: 660.6 g/mol
InChI Key: HMNOUINQUDZPAL-HILJTLORSA-N
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Description

Synthesis Analysis

EDF is a pentapeptide with the sequence NNWNN in Escherichia coli. It is associated with the cell death process mediated by the toxin-antitoxin system mazEF. The synthesis of EDF involves the assembly of its constituent amino acids, with tryptophan being a key residue contributing to its functional activities, especially in scavenging hydroxyl radicals (Yan et al., 2015).

Molecular Structure Analysis

The molecular structure of EDF, a linear pentapeptide, is crucial for its function. The arrangement of its amino acids, particularly the central tryptophan, plays a significant role in its biological activities. This structure is essential for its interaction with other molecules and its ability to participate in the bacterial cell death processes (Kolodkin-Gal et al., 2007).

Chemical Reactions and Properties

EDF exhibits antioxidant and free radical-scavenging activities, protecting cellular components such as proteins, lipids, and DNA from oxidative damage. Its chemical properties enable it to interact with reactive oxygen species (ROS), mitigating their harmful effects and participating in the regulation of cell death and survival mechanisms (Gao et al., 2010).

Scientific Research Applications

  • Antibiotic Resistance : Yan et al. (2015) found that EDF in Escherichia coli protects against bactericidal antibiotics by scavenging hydroxyl radicals, which may contribute to drug resistance (Yan et al., 2015).

  • Cancer Research : Hayes (2011) reported that the quorum-sensing peptide EDF activates an endoribonuclease toxin, potentially causing apoptosis in cancer cells (Hayes, 2011).

  • Oxidative Stress and Cell Death : Gao et al. (2010) observed that EDF in Escherichia coli exhibits antioxidant and free radical-scavenging activities, suggesting dual roles during programmed cell death (Gao et al., 2010).

  • MazEF-mediated Cell Death : Kolodkin-Gal et al. (2007) described EDF as a linear pentapeptide crucial for mazEF-mediated cell death in Escherichia coli, with each amino acid playing a significant role in its activity (Kolodkin-Gal et al., 2007).

  • Cell Viability : Meredith et al. (1993) noted that the extracellular matrix (ECM) is vital for maintaining cell viability and preventing programmed cell death in various cell types (Meredith et al., 1993).

  • Neuroprotection : Gozes and Brenneman (1996) discovered ADNF, a protein in extracellular astroglial cells, providing neuroprotection against various toxins and offering potential for drug development against neurodegeneration (Gozes & Brenneman, 1996).

  • Cell Death Imaging and Therapeutics : Smith and Smith (2012) discussed how molecular probes targeting cell death biomarkers can enable accurate cell death imaging and targeted therapeutic treatments (Smith & Smith, 2012).

Mechanism of Action

Target of Action

The primary target of the Extracellular Death Factor (EDF) is the mazEF toxin-antitoxin system in Escherichia coli . The mazEF system consists of two genes: mazF, which encodes a stable toxin, MazF, and mazE, which encodes a labile antitoxin, MazE . MazE prevents the lethal effect of MazF .

Mode of Action

EDF, a linear pentapeptide with the sequence NNWNN , acts as a signal molecule in a mixed population . It participates in the cell death process mediated by the mazEF system . EDF can inhibit the formation of the MazEF complex, thereby enhancing the endoribonucleolytic activity of MazF .

Biochemical Pathways

The mazEF system is a key player in the biochemical pathway influenced by EDF . MazF is a sequence-specific endoribonuclease that preferentially cleaves single-stranded mRNAs at ACA sequences . MazE counteracts the action of MazF . Any stressful condition that prevents the expression of the chromosomally borne mazEF module will lead to the reduction of MazE in the cell, permitting toxin MazF to act freely .

Pharmacokinetics

It is known that edf is sensitive to extreme ph, high temperatures, and other stressful conditions . These factors can influence the bioavailability of EDF.

Result of Action

The action of EDF leads to the activation of the mazEF system, which in turn triggers a programmed cell death in a subset of cells . This results in a significant reduction in population size in E. coli cultures .

Action Environment

The production and response of EDF are influenced by various environmental factors . For instance, inducing mazEF by subjecting the cultures to a high temperature or to the chemical inhibitors of transcription and/or translation led to an intermediate level of EDF production . Furthermore, significant strain differences in EDF production and response explain variations in the induction of mazEF-mediated cell death .

Future Directions

While there is no direct information on the future directions of EDF research, the role of EDF in drug resistance and its potential as a signal molecule in mixed populations suggest areas for future exploration .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOUINQUDZPAL-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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